molecular formula C12H21NO4 B8579376 (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid

(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid

Cat. No.: B8579376
M. Wt: 243.30 g/mol
InChI Key: FPMRFGHGLLFAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3,3-dimethylbut-1-ene and Boc-protected amino acids.

    Formation of Intermediate: The intermediate is formed through a series of reactions, including alkylation, hydrolysis, and protection steps.

    Final Product: The final product, this compound, is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It is investigated for its potential as a precursor in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.

    Industry: The compound finds applications in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through binding interactions and conformational changes. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-Boc-2-amino-3,3-dimethylbutanoic acid: A similar compound with a saturated side chain.

    (S)-Boc-2-amino-3-methylpent-4-enoic acid: A compound with a different substitution pattern on the side chain.

    (S)-Boc-2-amino-3,3-dimethylhex-4-enoic acid: A homolog with an extended carbon chain.

Uniqueness

(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid is unique due to its specific structural features, such as the presence of a double bond and the Boc protecting group. These characteristics confer distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

InChI

InChI=1S/C12H21NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h7-8H,1H2,2-6H3,(H,13,16)(H,14,15)

InChI Key

FPMRFGHGLLFAJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask was added ethyl 2-(tert-butoxycarbonylamino)-3,3-dimethylpent-4-enoate (280 mg, 1.03 mmol), EtOH (20 mL) and aqueous 1 N NaOH (5.16 mL, 5.16 mmol). The reaction was stirred at 70° C. overnight. The reaction was cooled to rt and KOH (232 mg, 4.13 mmol) was added and the reaction was stirred at rt for 3 days. The solvent was removed and the residue was dissolved in water (15 mL). The aqueous solution was washed with DCM (5 mL). The pH of the aqueous layer was then adjusted to <4 using aqueous 1 N HCl. Then, the aqueous solution was extracted with DCM (5×10 mL). The combined organic layers were washed with saturated aqueous NaCl (20 mL). The organic layer was separated, dried over MgSO4, filtered and concentrated to give 2-(tert-butoxycarbonylamino)-3,3-dimethylpent-4-enoic acid (240 mg, 0.986 mmol, 96% yield) as beige solid. 1H NMR (500 MHz, CDCl3) δ ppm 5.87 (dd, J=17.32, 10.72 Hz, 1H), 5.23-5.03 (m, 2H), 4.98 (d, J=8.25 Hz, 1H), 4.17 (d, J=8.80 Hz, 1H), 1.45 (s, 9H), 1.16 (d, J=4.40 Hz, 6H).
Name
ethyl 2-(tert-butoxycarbonylamino)-3,3-dimethylpent-4-enoate
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
5.16 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
232 mg
Type
reactant
Reaction Step Two

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